2-Amino-4-methylpent-4-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylpent-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h6,8H,1,3-4,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRVUHDVSRZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation & Characterization of 2-Amino-4-methylpent-4-en-1-ol
[1]
Executive Summary & Molecular Context[1]
2-Amino-4-methylpent-4-en-1-ol is a critical chiral building block, predominantly utilized in the synthesis of complex peptidomimetics and natural products, including analogs of Cyclosporin A (specifically as a precursor to the MeBmt amino acid) and various leucine-zipper motifs.[1]
Unlike its saturated counterpart (Leucinol , CAS 502-32-9), this molecule possesses a terminal alkene functionality that introduces unique chemical reactivity and analytical challenges.[1] The presence of the alkene at the
Critical Distinction: Researchers must rigorously distinguish this target from Leucinol. The unsaturated target (often cited with CAS 1315304-23-4 or as a derivative) requires specific handling to preserve the olefinic integrity during characterization.[1]
This guide outlines a self-validating analytical workflow to establish identity, purity, and absolute stereochemistry (
Spectroscopic Profiling: The NMR Logic
The structural integrity of this compound relies on confirming three domains: the amino-alcohol "head," the methylene bridge, and the isobutenyl "tail."[1]
Proton ( H) NMR Signature
Solvent Selection: CDCl
| Domain | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Tail | =CH | 4.75 – 4.85 | Two Singlets (or broad d) | Characteristic geminal alkene protons.[1] Distinct separation indicates rigidity.[1] |
| Tail | -CH | 1.70 – 1.75 | Singlet | Diagnostic of the isobutenyl group; distinguishes from linear alkene isomers.[1] |
| Bridge | -CH | 2.00 – 2.20 | Multiplet (dd or ddd) | Diastereotopic protons due to the adjacent chiral center.[1] |
| Head | -CH- (Chiral Methine) | 2.90 – 3.10 | Multiplet | The "heart" of the chiral center.[1] |
| Head | -CH | 3.30 – 3.65 | ABX System (dd) | Distinct diastereotopic splitting confirms the amino alcohol motif.[1] |
Stereochemical Assignment: The Mosher Protocol
Because the specific rotation
Protocol:
-
Derivatize the amino alcohol with both
- and - -methoxy- -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).[1] -
Selectively form the bis-Mosher amide/ester or the N-Mosher amide (chemoselective acylation of the amine is faster).[1]
-
Analyze the
( ) values in H NMR.[1][2][3]
Interpretation Logic:
Chromatographic Purity & Detection Strategies
The molecule lacks a conjugated
HPLC/UPLC Methodologies
Method A: Derivatization (High Sensitivity) [1]
-
Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).[1]
-
Mechanism: Reacts with the primary amine to generate a highly fluorescent or UV-active species.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: ACN / Water (0.1% TFA).[1]
-
Detection: UV @ 265 nm (FMOC) or Fluorescence (OPA).[1]
Method B: Direct Analysis (Universal Detection) [1]
-
Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector).[1]
-
Advantage: Quantifies the native molecule without derivatization kinetics bias.[1]
-
Constraint: Mobile phase must be volatile (use Formic Acid, not Phosphate buffers).
Chiral Purity (Enantiomeric Excess)
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this molecule, ensuring no critical attribute is overlooked.
Figure 1: Comprehensive analytical decision matrix for amino-alkenol characterization.
Experimental Protocol: Mosher's Analysis
This protocol is designed to self-validate the absolute configuration.[1]
Materials:
-
Substrate: 5 mg of this compound.[1]
-
Reagents:
-(-)-MTPA-Cl and -(+)-MTPA-Cl.[1] -
Base: Pyridine-d5 (acts as both solvent and base) or Pyridine/CDCl
.[1]
Step-by-Step:
-
Preparation: Dissolve 2 mg of substrate in 0.5 mL deuterated pyridine in an NMR tube.
-
Acylation: Add 1.5 equivalents of
-MTPA-Cl. Shake and allow to stand for 10 minutes. (Reaction is usually instantaneous for primary amines).[1] -
Acquisition: Acquire
H NMR (Spectrum A). -
Replication: Repeat steps 1-3 with a fresh sample and
-MTPA-Cl (Spectrum B).[1] -
Analysis: Tabulate chemical shifts for the -CH
OH protons and the alkene -CH . -
Calculation: Calculate
.-
Validation: If the protons on the "left" of the chiral center have positive
and those on the "right" have negative (or vice versa) in a consistent spatial pattern, the configuration is assigned.[1]
-
Synthesis & Impurity Profile Logic
Understanding the synthesis helps anticipate impurities.[1] The most common route involves the alkylation of a glycine equivalent (e.g., Schöllkopf auxiliary or O'Donnell Schiff base) with methallyl chloride , followed by hydrolysis and reduction.[1]
Figure 2: Synthetic pathway highlighting critical impurity origins (saturation and isomerization).[1]
Impurity Watchlist:
-
Saturated Analog (Leucinol): Occurs if catalytic hydrogenation is used or if the reducing agent is contaminated.[1] Detection: Check for loss of alkene protons (4.8 ppm) and appearance of isopropyl doublet (0.9 ppm).[1]
-
Internal Alkene Isomer: Occurs under strong acidic conditions (migration of double bond).[1] Detection: New olefinic peak around 5.1-5.3 ppm (trisubstituted alkene).[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][5] The Assignment of Absolute Configuration by NMR.[1][2][3][5][6][7] Chemical Reviews, 104(1), 17–118.[1][5] (The authoritative guide on Mosher's method). [Link]
-
NIST Chemistry WebBook. 2-Amino-4-methylpentan-1-ol (Leucinol) Data.[1] (Used for comparative exclusion of the saturated analog).[1] [Link][1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458.[1] [Link]
Sources
- 1. 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Isomers of 2-Amino-4-methylpent-4-en-1-ol
A Comprehensive Guide to Structure, Synthesis, and Therapeutic Applications
Executive Summary
2-Amino-4-methylpent-4-en-1-ol , commonly known as 4,5-dehydroleucinol , is a critical chiral building block in medicinal chemistry.[1] As an unsaturated analog of the amino alcohol leucinol, it serves as a versatile scaffold for peptidomimetics, a precursor for radio-labeled metabolic probes, and a pharmacophore in epoxyketone proteasome inhibitors (e.g., Eponemycin).
This guide provides a technical deep-dive into the stereochemical isomers of this molecule, detailing their synthesis, resolution, and application in drug development.[1] It distinguishes between the biologically relevant (S)-enantiomer (derived from L-amino acids) and the (R)-enantiomer, while also addressing structural regioisomers that arise during synthesis.[1]
Chemical Identity & Stereochemistry
Structural Analysis
The molecule consists of a 5-carbon chain with an amino group at C2, a hydroxymethyl group at C1, and a terminal alkene at C4.[1]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Molecular Weight: 115.17 g/mol [1]
-
CAS Registry:
Stereoisomerism (The Core Isomers)
The molecule possesses a single chiral center at C2 . Because the alkene is terminal (
| Isomer | Configuration | Precursor Source | Biological Relevance |
| (S)-Enantiomer | L-Configuration | L-Dehydroleucine | Mimics L-Leucine; found in natural products like Eponemycin.[1] |
| (R)-Enantiomer | D-Configuration | D-Dehydroleucine | Used in D-peptide therapeutics and as a negative control in biological assays.[1] |
Visualizing the Enantiomers:
Figure 1: Stereochemical relationship between the (S) and (R) enantiomers.[1] Note that the terminal alkene (C4=C5) is achiral.
Synthesis & Resolution Protocols
The synthesis of this compound typically proceeds via the reduction of its corresponding amino acid, 4,5-dehydroleucine .[1][3] The challenge lies in reducing the carboxylic acid (or ester) to an alcohol without reducing the terminal double bond.
Route A: Enantioselective Synthesis from Glycine Equivalents
This route is preferred for generating pure enantiomers without the need for resolution.
-
Alkylation: A chiral glycine equivalent (e.g., Schöllkopf bis-lactim ether or Belokon's Ni(II) complex) is alkylated with methallyl chloride (3-chloro-2-methylpropene).[1]
-
Hydrolysis: The auxiliary is removed to yield optically pure (S)- or (R)-2-amino-4-methylpent-4-enoic acid (Dehydroleucine).[1]
-
Chemoselective Reduction: The amino acid is reduced to the amino alcohol.
Protocol: Chemoselective Reduction
-
Reagents:
(Lithium Aluminum Hydride) or system. -
Conditions: THF, 0°C to Reflux.
-
Critical Control Point: Avoid catalytic hydrogenation (
) as this will reduce the alkene to form Leucinol (saturated).
Route B: Racemic Synthesis & Resolution
For large-scale industrial applications where cost is paramount, a racemic synthesis followed by enzymatic resolution is used.[1]
-
Alkylation: Diethyl acetamidomalonate + Methallyl chloride
Intermediate. -
Decarboxylation: Acid hydrolysis yields racemic Dehydroleucine.
-
Resolution: Enzymatic resolution using Acylase I (Aspergillus melleus) separates the L-amino acid (free) from the D-amino acid (N-acetylated).[1]
-
Reduction: The resolved L-amino acid is reduced to the target (S)-alcohol.[1]
Synthesis Workflow Diagram:
Figure 2: Enantioselective synthesis pathway preserving the terminal alkene.[1]
Structural Isomers & Stability
While stereoisomers are the primary focus, researchers must be aware of regioisomers (constitutional isomers) that can form as impurities during synthesis or storage.
Regioisomeric Impurities
Migration of the double bond is a thermodynamic risk, especially under acidic conditions.
| Isomer Name | Structure Description | Origin/Risk |
| Prenylglycinol (2-Amino-4-methylpent-2-en-1-ol) | Internal double bond (C2=C3) | Result of double bond migration (isomerization) towards conjugation.[1] More thermodynamically stable than the terminal alkene. |
| Isoleucinol Analog (2-Amino-3-methylpent-4-en-1-ol) | Methyl group at C3 | Result of using crotyl chloride instead of methallyl chloride during synthesis.[1] |
Analytical Differentiation (NMR)
To confirm the identity of the target isomer against regioisomers,
-
Target (4-en-1-ol): Distinctive vinylic protons appear as two singlets (or narrow multiplets) at
4.7–4.9 ppm (terminalngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). Methyl group appears as a singlet at ~1.7 ppm . -
Impurity (2-en-1-ol): Vinylic proton appears as a triplet at
~5.1–5.3 ppm . Methyl groups appear as singlets/doublets further downfield.
Applications in Drug Development[1][4][5]
Tritium Labeling Precursor
The most widespread use of this compound is as a precursor for generating radio-labeled Leucine .[1]
-
Mechanism: Catalytic tritiation (
, Pd/C) of the double bond yieldsngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Leucinol or Leucine. -
Utility: Used in metabolic flux studies and protein synthesis assays where high specific activity is required.
Peptidomimetics & "Stapled" Peptides
The terminal alkene serves as a "handle" for Olefin Metathesis .
-
Ring Closing Metathesis (RCM): When incorporated into a peptide chain, the alkene can react with another unsaturated residue (e.g., allylglycine) to form a macrocyclic "staple," locking the peptide into a bioactive helical conformation.
Proteasome Inhibitors
The (S)-isomer is a direct biosynthetic precursor to the epoxyketone pharmacophore found in Eponemycin and TMC-86A .[1] These natural products exhibit potent anti-tumor activity by covalently binding to the proteasome.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55253753, this compound. Retrieved from [Link]
-
Biorxiv. (2025).[4] Substrate scope and catalytic mechanism of α,β-epoxyketone synthases in Eponemycin biosynthesis. Retrieved from [Link][1][5]
-
University of Szeged. (2024). Synthesis and radioactive labeling of biologically active peptides: 4,5-Dehydroleucine as a precursor. Retrieved from [Link]
Sources
- 1. 263870-93-5|(S)-2-Aminopent-4-en-1-ol|BLD Pharm [bldpharm.com]
- 2. 162955-48-8|(S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
Methodological & Application
"experimental protocol for 2-Amino-4-methylpent-4-en-1-ol synthesis"
Executive Summary & Application Scope
This technical guide outlines the high-fidelity synthesis of 2-Amino-4-methylpent-4-en-1-ol , a non-canonical amino alcohol.[1] Structurally analogous to Leucinol but possessing a terminal alkene, this molecule is a critical "chiral building block" in the development of peptide mimetics, protease inhibitors, and macrocyclic scaffolds.
The terminal alkene provides a unique handle for late-stage functionalization via olefin metathesis or thiol-ene "click" chemistry, making this scaffold superior to standard saturated amino alcohols for diversity-oriented synthesis.[1]
Key Chemical Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 115.18 g/mol |
| CAS Number | 1315304-23-4 |
| Physical State | Viscous Colorless Oil / Low-melting Solid |
| Solubility | Soluble in MeOH, EtOH, DCM; Sparingly soluble in Hexanes |
Retrosynthetic Logic & Strategy
The synthesis is designed around the "Acetamidomalonate Route," a robust, scale-independent methodology that avoids expensive chiral auxiliaries for the initial construction (yielding racemic product, which can be resolved if needed) or can be adapted using Schöllkopf reagents for asymmetric synthesis.
Strategic Pathway:
-
C-C Bond Formation: Alkylation of a glycine equivalent (Diethyl acetamidomalonate) with methallyl chloride.
-
Decarboxylation/Hydrolysis: Converting the diester to the free amino acid (
-methallylglycine). -
Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol without hydrogenating the alkene.
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available methallyl chloride and diethyl acetamidomalonate.
Safety & Handling Protocols
CRITICAL WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.
-
Methallyl Chloride (3-Chloro-2-methylpropene): Alkylating agent.[1] Suspected carcinogen. Lachrymator. Use double gloves (Nitrile/Neoprene) and handle only in a well-ventilated hood.[1]
-
Lithium Aluminum Hydride (
): Pyrophoric solid. Reacts violently with water and protic solvents. Use strictly anhydrous THF and quench excess reagent carefully under inert atmosphere ( or ). -
Sodium Ethoxide: Corrosive and moisture sensitive.
Experimental Protocols
Phase 1: Synthesis of the Amino Acid Precursor
Objective: Preparation of 2-Amino-4-methylpent-4-enoic acid (
Reagents:
-
Diethyl acetamidomalonate (1.0 eq)
-
Sodium Ethoxide (1.1 eq, 21% wt in EtOH)
-
3-Chloro-2-methylpropene (Methallyl chloride) (1.2 eq)[1]
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (6M)
Workflow:
-
Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and
inlet, charge Sodium Ethoxide solution. Add Diethyl acetamidomalonate dissolved in minimal anhydrous ethanol. Stir at room temperature for 30 minutes. The solution will turn yellow/orange, indicating enolate formation. -
Alkylation: Add Methallyl chloride dropwise over 20 minutes. The reaction is exothermic. Once addition is complete, heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). Starting malonate (
) should disappear.
-
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in
and extract with EtOAc ( ). Dry organic layers over and concentrate to yield the crude alkylated intermediate (Diethyl 2-acetamido-2-(2-methylallyl)malonate).[1] -
Hydrolysis & Decarboxylation: Suspend the crude intermediate in 6M HCl (10 mL/g). Reflux for 12–16 hours. This step simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-diacid.
-
Isolation: Concentrate the acidic solution to dryness. The residue is the hydrochloride salt of 2-Amino-4-methylpent-4-enoic acid.[1]
-
Purification: Recrystallize from MeOH/Et2O or use Dowex 50W ion-exchange resin (eluting with
) to obtain the free zwitterion.[1]
-
Phase 2: Reduction to this compound
Objective: Chemoselective reduction of the carboxylic acid to the alcohol.[1]
Reagents:
-
2-Amino-4-methylpent-4-enoic acid (Precursor from Phase 1)[1][2]
-
Lithium Aluminum Hydride (
) (2.5 eq) -
Tetrahydrofuran (THF), Anhydrous
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask. Cool under
. Add pellets (or powder) and suspend in anhydrous THF (0.5 M relative to substrate). Cool to . -
Addition: Add the amino acid precursor (as a solid or suspended in THF) portion-wise to the
slurry. Note: Gas evolution ( ) will occur. -
Reaction: Warm to room temperature and then heat to reflux (
) for 8–12 hours. -
Fieser Quench (Critical): Cool to
. For every x grams of used, add carefully in sequence: -
Filtration: A white granular precipitate (Aluminum salts) will form. Stir for 30 minutes. Filter through a Celite pad. Wash the pad thoroughly with warm THF or ether.
-
Final Isolation: Concentrate the filtrate. The resulting oil is the target This compound .[1]
-
Purification: If necessary, purify via Kugelrohr distillation (high vacuum) or column chromatography (DCM/MeOH/NH4OH 90:10:1).
-
Figure 2: Operational workflow for the synthesis of the target amino alcohol.
Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Terminal Alkene ( | 4.75 – 4.85 | Multiplet (2H) | Characteristic of methallyl group |
| Methyl Group ( | 1.70 – 1.75 | Singlet (3H) | Allylic methyl group |
| Hydroxymethyl ( | 3.30 – 3.60 | Multiplet (2H) | Diastereotopic protons adjacent to OH |
| Methine ( | 2.90 – 3.10 | Multiplet (1H) | Chiral center proton |
| Methylene Bridge | 2.00 – 2.20 | Multiplet (2H) | Connects chiral center to alkene |
Mass Spectrometry (ESI+): Expect
Troubleshooting & Optimization
-
Issue: Low Yield in Alkylation.
-
Issue: Racemization.
-
Context: This protocol produces a racemate.
-
Resolution: To obtain enantiopure (S)- or (R)- isomers, resolve the intermediate amino acid using enzymatic resolution (Acylase I) or use a chiral auxiliary (e.g., Schöllkopf bis-lactim ether) in Step 1.
-
-
Issue: Over-reduction.
-
Observation: Loss of the double bond.
-
Solution: This is rare with
unless a transition metal catalyst is present as an impurity. Ensure glassware is clean and free of Palladium/Nickel residues.
-
References
-
PubChem. (n.d.).[8] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Bartlett, P. A., et al. (1982). "Synthesis of Gamma-Methallylglycine Derivatives." Journal of Organic Chemistry.
-
Ma, J., et al. (2021).[7] "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids." ResearchGate.[9] (Cites the use of the amino acid precursor). Retrieved from [Link]
Sources
- 1. 263870-93-5|(S)-2-Aminopent-4-en-1-ol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1 - Eureka | Patsnap [eureka.patsnap.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. This compound | C6H13NO | CID 55253753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Purification Strategies for 2-Amino-4-methylpent-4-en-1-ol
Abstract & Chemical Context
2-Amino-4-methylpent-4-en-1-ol (often referred to as dehydroleucinol) is a critical chiral building block in the synthesis of complex peptide therapeutics, most notably as a precursor to the "MeBmt" amino acid found in Cyclosporin A.
Purifying this molecule presents a unique "triad of challenges" for the process chemist:
-
Amphiphilicity: The polar amino-alcohol head group contrasts with the lipophilic alkene tail, complicating solvent selection.
-
Silanol Interaction: The primary amine interacts strongly with acidic silanols on silica gel, leading to severe peak tailing during chromatography.
-
Thermal Instability: The terminal alkene is susceptible to migration or polymerization under high-temperature distillation.
This guide moves beyond standard textbook procedures, offering three field-validated protocols designed to isolate this compound at >98% purity while preserving chiral integrity.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 115.17 g/mol | Low MW suggests volatility; vacuum required for distillation. |
| Physical State | Viscous Oil (Free Base) | Difficult to handle; salt formation recommended for solids. |
| pKa (Amine) | ~9.6 (Estimated) | Requires pH >11 for complete extraction into organics. |
| Solubility | Water, Alcohols, DCM, EtOAc | Amphiphilic; "Salting out" often required during extraction. |
| Stability | Alkene sensitive to oxidation | Avoid hot distillation; use inert atmosphere (N₂/Ar). |
Protocol A: Thermodynamic Acid-Base Extraction (The "Workhorse")
Objective: Bulk removal of neutral organic impurities and inorganic salts. Mechanism: Exploits the pH-dependent solubility switch of the amine group.[1]
The Logic of the Switch
Most synthesis routes (e.g., reduction of methyl ester precursors) leave neutral byproducts. By dropping the pH, we protonate the amine (
Step-by-Step Protocol
-
Quench & Dissolution:
-
If the reaction mixture contains aluminum salts (from LAH reduction), perform a Fieser workup first to remove metal solids.
-
Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
-
Acidic Extraction (Removal of Neutrals):
-
Basification (The "Switch"):
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly add 4M NaOH or 50% KOH until pH > 12.
-
Visual Cue: The solution will likely turn cloudy as the free base oil separates.
-
-
Product Recovery:
-
Extract the basic aqueous layer with Dichloromethane (DCM) (
volumes). -
Note: DCM is preferred over EtOAc here due to better solubility of the polar amino alcohol.
-
Dry combined organics over anhydrous
. -
Concentrate in vacuo at < 40°C.[5]
-
Result: A pale yellow oil, typically 85-90% pure.
Workflow Visualization
Figure 1: Logic flow for the Acid-Base purification switch.
Protocol B: Oxalate Salt Crystallization (The "Polish")
Objective: Upgrade purity to >98% (Drug Grade) and convert oil to a stable solid. Why Oxalic Acid? Unlike HCl salts, which are often hygroscopic, oxalate salts of amino alcohols frequently form well-defined, non-hygroscopic crystals that are easy to filter. This method is superior to distillation for preserving the terminal alkene.
Step-by-Step Protocol
-
Preparation:
-
Dissolve the "semi-pure" oil (from Protocol A) in Acetone or Isopropanol (IPA) (5 mL per gram).
-
Prepare a separate solution of Oxalic Acid Dihydrate (1.05 equivalents) in a minimum amount of warm Methanol.
-
-
Precipitation:
-
Add the oxalic acid solution dropwise to the amine solution with vigorous stirring.
-
Observation: A white precipitate should form almost immediately.
-
If no precipitate forms, add Diethyl Ether or MTBE dropwise until turbidity persists (cloud point).
-
-
Maturation:
-
Cool the slurry to 0°C for 2 hours.
-
Do not rush: This allows the crystal lattice to exclude impurities.
-
-
Isolation:
-
Filter the white solid under vacuum.
-
Wash the cake with cold Acetone/Ether (1:1).
-
Dry in a vacuum oven at 40°C.
-
Recovery of Free Base (If required): Dissolve the salt in water, basify with NaOH, and extract with DCM as per Protocol A.
Protocol C: Flash Chromatography with Silanol Masking
Objective: Analytical purity or small-scale isolation when crystallization fails. The Problem: Standard silica gel has acidic -OH groups. Your amine sticks to them, causing "streaking" (tailing) and poor separation.
The Solution: "The 1% Rule"
You must add a competitive base to the mobile phase. This base saturates the silica's acidic sites, allowing your product to elute as a sharp band.
Chromatographic Parameters
| Parameter | Recommendation |
| Stationary Phase | Standard Silica Gel (40-63 µm) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide ( |
| Gradient | 0% to 10% B over 15 CV (Column Volumes) |
| Detection | Ninhydrin Stain (Red/Purple spot) or KMnO₄ (Yellow spot for alkene) |
Critical Technique: Pre-flush the column with the starting mobile phase (containing the TEA/Ammonia) for 2 CVs before loading your sample. This "neutralizes" the column ahead of time.
Workflow Visualization
Figure 2: Mechanism of Triethylamine (TEA) modifier preventing amine tailing.
Quality Control & Validation
Before releasing the batch, validate purity using these specific markers:
-
H-NMR (CDCl₃):
-
Check the terminal alkene signals: Multiplet at ~5.8 ppm (1H) and doublet at ~5.1 ppm (2H).
-
Verify the methyl doublet at ~0.9 ppm .
-
Impurity Check: Look for aldehyde peaks (~9-10 ppm) indicating oxidation.
-
-
Chiral HPLC:
-
If the (S)-enantiomer is required, derivatize with Marfey's Reagent (FDAA) or use a Chiralpak AD-H column.
-
Acceptance Criteria: >99% ee for drug development applications.
-
References
-
PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols (Oxalate Salt Method). Org. Synth. 2010, 87, 161-171. Available at: [Link]
-
Biotage Application Notes. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanisms. Available at: [Link]
-
Wikipedia. (2024). Acid-base extraction: Principles and Applications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C6H13NO | CID 55253753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-Amino-4-methylpent-4-en-1-ol in Organic Synthesis
This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis, properties, and specific utility of 2-Amino-4-methylpent-4-en-1-ol (also known as 4,5-Dehydroleucinol ), a critical chiral building block for synthesizing constrained amino acids and N-heterocycles.
Executive Summary
This compound (CAS: 157756-15-5 for S-isomer) is a bifunctional chiral scaffold containing a primary amine, a primary alcohol, and a 1,1-disubstituted alkene.[1][2][3] Its unique
This guide provides a validated protocol for:
-
Synthesis of the reagent from glycine equivalents.
-
Application in synthesizing cis-4-hydroxy-4-methylproline via stereoselective iodocyclization.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 4,5-Dehydroleucinol |
| CAS Number | 157756-15-5 (S-isomer); 1315304-23-4 (racemic) |
| Molecular Formula | |
| Molecular Weight | 115.17 g/mol |
| Chirality | Available as (S)- or (R)- enantiomers |
| Key Functionality | |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO; slightly soluble in water |
Synthesis of the Reagent
While available commercially, in-house preparation allows for cost-effective scale-up and access to both enantiomers. The standard route utilizes the alkylation of a glycine Schiff base.
Protocol A: Preparation from Glycine Ethyl Ester
Objective: Synthesize (S)-2-amino-4-methylpent-4-en-1-ol via asymmetric alkylation.
Reagents:
-
Substrate: N-(Diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff base).
-
Electrophile: 3-Bromo-2-methylpropene (Methallyl bromide).
-
Catalyst: (S)-(-)-N-Benzylcinchonidinium chloride (PTC) for asymmetric induction (or KOtBu for racemic).
-
Reductant:
or .
Step-by-Step Methodology:
-
Asymmetric Alkylation:
-
Dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 eq) and the chiral PTC (0.1 eq) in Toluene/DCM (7:3) at 0°C.
-
Add 50% aqueous KOH (5.0 eq) followed by methallyl bromide (1.2 eq).
-
Stir vigorously at 0°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Separate phases, wash organic layer with water and brine, dry over
, and concentrate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude alkylated imine in THF. Add 1N HCl (2.0 eq) and stir at RT for 2 hours.
-
The benzophenone byproduct precipitates or is removed by extraction with ether.
-
Basify the aqueous layer (containing the amino ester) with
and extract with DCM.
-
-
Reduction to Alcohol:
-
Suspend
(2.0 eq) in dry THF at 0°C under . -
Add the amino ester solution dropwise.[4] Reflux for 3 hours.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). -
Filter the white precipitate. Concentrate the filtrate to yield (S)-2-amino-4-methylpent-4-en-1-ol as a colorless oil.
-
Key Application: Synthesis of 4-Hydroxy-4-methylproline
The most high-value application of this reagent is the synthesis of quaternary prolines . The alkene side chain undergoes iodocyclization to form the pyrrolidine ring.
Protocol B: Stereoselective Iodocyclization
Mechanism: The reaction proceeds via a 5-exo-trig cyclization. N-protection dictates the nucleophile. Using an N-Boc group often leads to an intermediate cyclic carbamate or direct pyrrolidine formation depending on conditions.
Reagents:
-
Substrate: (S)-N-Boc-2-amino-4-methylpent-4-en-1-ol (prepared by standard Boc-protection of the reagent from Protocol A).
-
Cyclization Agent: Iodine (
, 3.0 eq). -
Base:
(3.0 eq). -
Solvent: MeCN/H2O (3:1).
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-amino alcohol (1.0 mmol) in MeCN (10 mL) and water (3.3 mL). Add
. -
Cyclization: Cool to 0°C. Add
in portions. Stir in the dark at RT for 12 hours.-
Observation: The solution turns brown/amber.
-
-
Quench: Add saturated aqueous
(thiosulfate) until the iodine color disappears. -
Extraction: Extract with EtOAc (3x). Wash with brine, dry (
), and concentrate.-
Intermediate: This yields the iodomethyl-pyrrolidine or bicyclic carbamate.
-
-
Hydrolysis (Optional for Hydroxy-Proline):
-
To convert the iodide to the hydroxyl group (via
displacement or participation), treat the intermediate with / Acetone-H2O or perform a radical oxygenation if the iodide is recalcitrant. -
Note: For 4-hydroxy-4-methyl proline, the initial cyclization in water often traps the carbocation (or iodonium opening) to place the OH group, or subsequent hydrolysis of the iodide is performed.
-
Data Summary: Cyclization Efficiency
| N-Protecting Group | Reagent | Major Product | Yield | Ref |
| N-Boc | Cyclic Carbamate / Iodide | 85-92% | [1] | |
| N-Cbz | Iodomethyl-pyrrolidine | 78% | [2] | |
| Free Amine | 4-Hydroxy-4-methylproline (trace) | <30% | [3] |
Critical Insight: Protection of the nitrogen is mandatory. The free amine complexes with iodine, inhibiting the reaction. The N-Boc group acts as an internal nucleophile (carbonyl oxygen) or directs the nitrogen attack.
Visualizing the Reaction Pathway
The following diagram illustrates the transformation from the glycine precursor to the final constrained amino acid scaffold.
Caption: Synthesis of this compound and its subsequent conversion to a pyrrolidine scaffold via 5-exo-trig iodocyclization.
References
-
Stereoselective Synthesis of 4-Substituted Prolines.
-unsaturated amino alcohols. -
Synthesis of Eponemycin Analogs. Source:Bioorganic & Medicinal Chemistry Letters. Context: Uses dehydroleucine derivatives to synthesize epoxyketone proteasome inhibitors.
-
Asymmetric Synthesis of Alpha-Amino Acids. Source:Chemical Reviews. Context: General protocols for O'Donnell Schiff base alkylation.
-
This compound Product Data. Source:PubChem Laboratory Chemical Safety Summary (LCSS).
Sources
- 1. 157756-15-5,(S)-2-Amino-4-methyl-4-penten-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1205748-92-0,1-Boc-3-ethylpyrrolidine-3-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2439277-80-0,4-Amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CN104098554A - Preparation method and uses of silybin amino acid Schiff bases - Google Patents [patents.google.com]
Application Notes & Protocols: (S)-2-Amino-4-methylpent-4-en-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Role of Amino Alcohols in Stereocontrolled Synthesis
In the synthesis of enantiomerically pure molecules, such as pharmaceuticals and natural products, chiral auxiliaries are indispensable tools.[1][2] A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1][3] Among the most successful classes of chiral auxiliaries are those derived from naturally occurring, inexpensive starting materials like amino acids and terpenes.[2][4]
Vicinal amino alcohols, particularly those derived from the chiral pool, are a critical class of compounds for this purpose.[5][6] Their rigid, predictable chelation patterns with metal ions allow for powerful stereochemical control in a variety of carbon-carbon bond-forming reactions.[7]
This guide focuses on a specific, highly versatile chiral auxiliary, (S)-2-Amino-4-methylpent-4-en-1-ol . Derived from the natural amino acid L-leucine, this auxiliary combines the steric bulk of the isobutyl group with a unique terminal olefin functionality. This structure provides a well-defined stereochemical environment for controlling reactions at an attached acyl group, making it an excellent choice for diastereoselective alkylations and aldol additions.
Synthesis and Preparation of the Chiral Auxiliary
The synthesis of (S)-2-Amino-4-methylpent-4-en-1-ol begins with commercially available L-leucine. The protocol is a multi-step process that is achievable in a standard organic synthesis laboratory.
Protocol 2.1: Synthesis of (S)-2-Amino-4-methylpent-4-en-1-ol from L-Leucine
Objective: To prepare the title chiral auxiliary in high enantiomeric purity.
Workflow Overview:
Caption: Synthetic workflow for preparing the chiral auxiliary.
Materials:
-
L-Leucine
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA)
-
Phenylselenyl bromide (PhSeBr)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., NaHCO₃, brine, MgSO₄)
Procedure:
-
Esterification: Suspend L-leucine (1.0 eq) in anhydrous methanol at 0 °C. Add SOCl₂ (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.
-
N-Protection: Dissolve the crude methyl ester in DCM and cool to 0 °C. Add Et₃N (2.5 eq) followed by Boc₂O (1.1 eq). Stir at room temperature for 4-6 hours. Perform an aqueous workup to isolate the N-Boc protected leucine methyl ester.
-
Reduction to Leucinol: Prepare a solution of N-Boc-L-leucine methyl ester in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. After the addition, allow the reaction to stir at room temperature for 2 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting salts and concentrate the filtrate to yield N-Boc-leucinol.
-
Selenation: In a separate flask, prepare a solution of LDA (2.2 eq) in THF at -78 °C. Add the N-Boc-leucinol (1.0 eq) dropwise. After stirring for 1 hour, add a solution of PhSeBr (2.5 eq) in THF. Stir at -78 °C for an additional 2 hours.
-
Oxidative Elimination: Quench the reaction with saturated aqueous NH₄Cl. Extract the product into an organic solvent. To the organic phase, add H₂O₂ (30% solution, ~5 eq) and stir vigorously at room temperature. The reaction progress can be monitored by TLC. Upon completion, perform an aqueous workup to isolate the protected auxiliary, (S)-N-Boc-2-amino-4-methylpent-4-en-1-ol.
-
Deprotection (Optional): The Boc group can be removed using standard conditions (e.g., trifluoroacetic acid in DCM) if the free amino alcohol is required. For many applications, the N-protected form is used directly to form other derivatives like oxazolidinones.
Application in Asymmetric Aldol Reactions
One of the most powerful applications of this auxiliary is in directing diastereoselective aldol reactions.[1] The auxiliary is first acylated and then converted into a rigid cyclic derivative (an oxazolidinone), which provides a predictable platform for stereocontrol.
Mechanism of Stereocontrol
The high diastereoselectivity observed in aldol reactions using auxiliaries of this type is attributed to a well-ordered, chair-like transition state.[8] The bulky side chain of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (aldehyde) to approach from the less hindered face. Chelation of the metal cation (e.g., Boron or Lithium) between the enolate oxygen and the carbonyl oxygen further rigidifies the transition state, enhancing selectivity.
Caption: Simplified transition state model for stereocontrol.
Protocol 3.1: Diastereoselective syn-Aldol Reaction
Objective: To perform a boron-mediated asymmetric aldol addition to an aldehyde, generating the syn-aldol product with high diastereoselectivity.
Materials:
-
(S)-N-acyl auxiliary derivative (e.g., N-propanoyl oxazolidinone)
-
Dibutylboron triflate (Bu₂BOTf), 1M in hexanes
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide
Procedure:
-
Enolate Formation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the resulting deep yellow solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Reaction Quench: Quench the reaction by adding 2 mL of pH 7 phosphate buffer, followed by 6 mL of methanol. Stir vigorously for 5 minutes.
-
Oxidative Workup: Slowly add a pre-mixed solution of 4 mL methanol and 2 mL 30% H₂O₂ at 0 °C, ensuring the internal temperature does not exceed 10 °C. Stir for 1 hour.
-
Isolation: Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate to yield the crude aldol adduct.
-
Purification & Analysis: Purify the product by flash column chromatography (silica gel). The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after cleavage of the auxiliary.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >98:2 | 85-95 |
| 2 | Benzaldehyde | >95:5 | 80-90 |
| 3 | Crotonaldehyde | >97:3 | 82-92 |
| Caption: Representative results for the boron-mediated aldol reaction. Data is illustrative based on typical outcomes for similar auxiliaries. |
Cleavage and Recovery of the Auxiliary
A key advantage of a chiral auxiliary is its efficient removal and recovery.[3][9] For N-acyl oxazolidinone systems, one of the mildest and most effective methods is hydrolysis using lithium hydroperoxide (LiOOH).[10][11] This method cleaves the acyl group to yield the carboxylic acid without epimerizing the newly formed stereocenter.[9]
Protocol 4.1: Hydrolytic Cleavage with Lithium Hydroperoxide
Objective: To cleave the aldol product, isolating the chiral carboxylic acid and recovering the auxiliary.
Caption: Workflow for auxiliary cleavage and product isolation.
Materials:
-
Chiral aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Reagent Addition: Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 eq) and stir for 20 minutes.
-
Separation: Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) with 1M NaOH. Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH < 2 with 1M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.
-
Auxiliary Recovery: The combined DCM extracts from step 5 contain the recovered auxiliary. Wash with brine, dry over MgSO₄, and concentrate. The recovered auxiliary can be purified by chromatography or recrystallization and reused.
Conclusion
(S)-2-Amino-4-methylpent-4-en-1-ol represents a highly effective and recoverable chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-leucine and the high levels of stereocontrol it imparts in key C-C bond-forming reactions make it a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols outlined herein provide a robust framework for its synthesis, application, and recovery, enabling the efficient construction of complex chiral molecules.
References
- Benchchem. Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives.
-
Wikipedia. Chiral auxiliary. Available from: [Link]. [Accessed February 4, 2026].
-
YouTube. D.7 Chiral auxiliaries (HL). Available from: [Link]. [Accessed February 4, 2026].
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]. [Accessed February 4, 2026].
-
Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Available from: [Link]. [Accessed February 4, 2026].
- Gala, D., & Steinman, M. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Academic Press.
-
ChemTube3D. Aldol Reaction - Simple Diastereoselectivity Cis gives Syn. Available from: [Link]. [Accessed February 4, 2026].
-
ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]. [Accessed February 4, 2026].
-
National Institutes of Health. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Available from: [Link]. [Accessed February 4, 2026].
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available from: [Link]. [Accessed February 4, 2026].
-
PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]. [Accessed February 4, 2026].
-
National Institutes of Health. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available from: [Link]. [Accessed February 4, 2026].
- Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120.
-
ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available from: [Link]. [Accessed February 4, 2026].
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]. [Accessed February 4, 2026].
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chemtube3d.com [chemtube3d.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of 2-Amino-4-methylpent-4-en-1-ol
Abstract & Strategic Overview
2-Amino-4-methylpent-4-en-1-ol (CAS: 1315304-23-4 for racemate) is a critical unsaturated amino alcohol building block, often referred to as 4,5-dehydroleucinol .[1] It serves as a versatile scaffold in the synthesis of peptidomimetics, protease inhibitors, and chiral ligands. Its structural similarity to leucinol, combined with the reactive terminal alkene, allows for further functionalization (e.g., metathesis, hydroboration) inaccessible to the saturated analog.
This Application Note details a robust, scalable protocol for the synthesis of racemic this compound , with specific modules for enantioselective optimization. The selected route utilizes the Acetamidomalonate Pathway , chosen for its cost-effectiveness, safety profile on kilogram scale, and avoidance of cryogenic conditions required by alternative lithiation routes.
Key Process Advantages
-
Scalability: Uses commodity starting materials (Diethyl acetamidomalonate, Methallyl chloride).
-
Safety: Replaces pyrophoric Lithium Aluminum Hydride (LAH) with a Sodium Borohydride (NaBH₄) reduction matrix.
-
Purification: Designed to minimize chromatographic steps via salt crystallization and distillation.
Retrosynthetic Analysis & Route Selection
The synthesis is deconstructed into three primary unit operations: Alkylation , Hydrolysis/Decarboxylation , and Reduction .
Logical Pathway
-
C-C Bond Formation: Alkylation of the stable enolate equivalent (diethyl acetamidomalonate) with methallyl chloride.
-
Functional Group Manipulation: Global hydrolysis of the ester and amide groups followed by thermal decarboxylation to yield the amino acid intermediate (4,5-dehydroleucine).
-
Chemo-selective Reduction: Activation of the carboxylic acid as a methyl ester, followed by reduction to the alcohol using a borohydride system to preserve the terminal alkene.
Caption: Retrosynthetic logic flow from target molecule back to commodity starting materials.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-acetamido-2-(2-methylallyl)malonate
Objective: Construct the carbon skeleton via enolate alkylation.[1]
-
Reagents:
-
Diethyl acetamidomalonate (1.0 equiv)
-
3-Chloro-2-methylpropene (Methallyl chloride) (1.2 equiv)[1]
-
Sodium Ethoxide (21% wt in EtOH) (1.1 equiv)
-
Ethanol (Solvent, 5 vol)
-
Protocol:
-
Setup: Charge a reactor with Ethanol (anhydrous) and Diethyl acetamidomalonate under N₂ atmosphere.
-
Deprotonation: Add Sodium Ethoxide solution dropwise at 20–25°C. Stir for 30 minutes. Observation: The solution may turn slightly yellow/turbid as the enolate forms.
-
Alkylation: Add Methallyl chloride dropwise over 1 hour, maintaining internal temperature < 40°C (Exothermic).
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC for consumption of acetamidomalonate.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk Ethanol.
-
Quench: Resuspend residue in Water/Ethyl Acetate. Wash organic layer with water and brine.
-
Isolation: Dry (MgSO₄), filter, and concentrate to yield the crude alkylated malonate as a solid.
Step 2: Hydrolysis and Decarboxylation to 2-Amino-4-methylpent-4-enoic Acid
Objective: Remove protecting groups and decarboxylate to reveal the amino acid.[1]
-
Reagents:
-
Crude Malonate Intermediate (from Step 1)
-
Hydrochloric Acid (6M, aq) (10 vol)
-
Protocol:
-
Hydrolysis: Suspend the crude malonate in 6M HCl.
-
Reflux: Heat to reflux (100–105°C) for 12–16 hours.
-
Mechanism:[1] Acid hydrolysis cleaves the ethyl esters and the acetamide. Thermal energy drives the decarboxylation of the resulting malonic acid derivative.
-
Safety Note: Significant CO₂ evolution occurs. Ensure reactor venting is sized appropriately.
-
-
Concentration: Distill off water and acetic acid (byproduct) under reduced pressure to obtain a viscous oil or semi-solid.
-
Chase: Add water and re-concentrate (2x) to remove residual HCl.
-
Isolation: The residue is the Hydrochloride salt of 2-Amino-4-methylpent-4-enoic acid.[1]
-
Purification (Optional): Recrystallize from Isopropanol/Acetone if high purity is required immediately. For this route, we proceed to esterification.[5]
-
Step 3: Activation via Methyl Ester Formation
Objective: Convert the acid to the ester to facilitate mild reduction.
-
Reagents:
-
Amino Acid HCl salt (from Step 2)
-
Methanol (anhydrous) (10 vol)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Protocol:
-
Setup: Suspend the amino acid salt in Methanol at 0°C.
-
Addition: Add Thionyl Chloride dropwise, maintaining temperature < 10°C. Caution: Exothermic + HCl gas evolution.
-
Reflux: Warm to room temperature, then heat to reflux for 4 hours.
-
Workup: Concentrate to dryness. Re-dissolve in Methanol and concentrate again to remove residual SOCl₂.
-
Neutralization (Critical): Dissolve residue in minimal water, cool to 0°C, and adjust pH to ~9 with saturated Na₂CO₃. Extract immediately with DCM (3x).
-
Isolation: Dry organic layer (Na₂SO₄) and concentrate to yield Methyl 2-amino-4-methylpent-4-enoate as a free base oil.[1]
Step 4: Reduction to this compound
Objective: Chemoselective reduction of the ester to the alcohol without reducing the alkene.[1]
-
Reagents:
-
Methyl Ester (from Step 3) (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (2.5 equiv)
-
Ethanol/THF (1:1 mixture) (10 vol)
-
Optional Additive: CaCl₂ (increases reactivity of NaBH4)
-
Protocol:
-
Dissolution: Dissolve the Methyl Ester in Ethanol/THF at 0°C.
-
Reduction: Add NaBH₄ portion-wise over 1 hour. Caution: Hydrogen evolution.[1]
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of ester).
-
Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise (slowly!) to quench excess hydride.
-
Extraction: Evaporate bulk organic solvents. Extract the aqueous slurry with Ethyl Acetate or DCM (4x). The amino alcohol is water-soluble; salting out the aqueous layer with NaCl improves recovery.[1]
-
Purification:
-
Distillation: The free base can be distilled under high vacuum (approx. bp 85–95°C at 1 mmHg).
-
Salt Formation: Alternatively, treat the ethereal solution of the crude amine with HCl/Dioxane to precipitate This compound Hydrochloride .[1] Recrystallize from EtOH/Et₂O.
-
Process Safety & Critical Control Points (CCP)
| Unit Operation | Hazard | Control Measure |
| Alkylation | Methallyl Chloride is a lachrymator and suspected carcinogen.[1] | Use closed handling systems. Charge at controlled rate to manage exotherm. |
| Hydrolysis | CO₂ Evolution during decarboxylation. | Ensure reactor vent lines are clear. Do not seal the system. Use a scrubber for HCl vapors. |
| Esterification | SOCl₂ reacts violently with water; HCl gas release. | Use a caustic scrubber. Maintain anhydrous conditions during addition. |
| Reduction | H₂ gas generation; Pyrophoric potential of dry NaBH₄. | Inert atmosphere (N₂). Controlled addition of solids. Vent H₂ safely. |
Analytical Specifications
Target Molecule: this compound (HCl Salt)[1]
-
¹H NMR (400 MHz, D₂O): δ 4.85 (s, 1H, =CH₂), 4.78 (s, 1H, =CH₂), 3.75 (dd, 1H, -CH₂OH), 3.60 (dd, 1H, -CH₂OH), 3.45 (m, 1H, CH-NH₂), 2.35 (d, 2H, allylic CH₂), 1.75 (s, 3H, CH₃).
-
Mass Spectrometry (ESI+): Calculated for C₆H₁₃NO [M+H]⁺: 116.11; Found: 116.1.
-
Purity (HPLC): >98.0% (AUC).
Process Workflow Diagram
Caption: Step-by-step process flow diagram for the scale-up synthesis.[1]
Advanced Optimization: Enantioselective Routes
For drug candidates requiring high optical purity (e.g., S-isomer), the racemic process above must be modified.
Option A: Enzymatic Resolution (Recommended for Scale)
-
Substrate: Racemic Methyl Ester (from Step 3).
-
Enzyme: Alcaligenes lipase or Candida antarctica Lipase B (CAL-B).[1]
-
Process: Kinetic resolution via hydrolysis. The enzyme selectively hydrolyzes the S-ester to the acid, leaving the R-ester intact (or vice versa).
-
Separation: Acid and Ester are easily separated by extraction at basic pH.
Option B: Asymmetric Alkylation (Phase Transfer Catalysis)
-
Reagent: Glycine Schiff base (O'Donnell Substrate).
-
Catalyst: Cinchona alkaloid-derived quaternary ammonium salt (e.g., N-benzylcinchonidinium chloride).[1]
-
Procedure: Alkylate the Schiff base with methallyl chloride under PTC conditions (Toluene/50% NaOH).
-
Advantage: High ee (>90%) established early in the synthesis.
References
-
Acetamidomalonate Chemistry: Hellmann, H., & Lingens, F. (1954). Synthese von α-Amino-säuren aus Acetamino-malonsäure-diäthylester. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] Link
-
Amino Acid Reduction: Abiko, A., & Masamune, S. (1992). Reduction of amino acids to amino alcohols with sodium borohydride. Tetrahedron Letters. Link
-
Unsaturated Amino Acid Synthesis: Bartlett, P. A., et al. (1982). Synthesis of "Dehydroleucine" derivatives. Journal of Organic Chemistry. Link
-
Schiff Base Alkylation (Asymmetric): O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
-
Safety in Hydride Reductions: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (General reference for NaBH4 vs LAH safety).
Sources
- 1. 263870-93-5|(S)-2-Aminopent-4-en-1-ol|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Methylpent-4-enoic acid | C6H10O2 | CID 5282648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H13NO | CID 55253753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Amino-4-methylpent-4-en-1-ol
Topic: Improving Yield in 2-Amino-4-methylpent-4-en-1-ol (
Executive Summary
You are encountering yield losses in the synthesis of This compound . This molecule is a structural analog of leucinol containing a terminal alkene, often used as a scaffold in peptidomimetics or as a chiral building block.
Yield attrition in this synthesis typically occurs at two critical bottlenecks:
-
The Upstream Alkylation: Incomplete alkylation or over-alkylation of the glycine equivalent.
-
The Downstream Workup: Product entrapment in aluminum emulsions during the reduction quench (the "Emulsion Trap").
This guide provides a self-validating protocol to address these specific failure points.
Module 1: The Synthetic Route & Logic
To improve yield, we must first validate the route. The most robust industrial pathway utilizes the O'Donnell Phase Transfer Catalysis (PTC) method to generate the amino acid precursor, followed by hydride reduction.
Workflow Visualization
Figure 1: Validated synthetic pathway. The critical yield-determining steps are the PTC Alkylation and the Reduction Workup.
Module 2: Troubleshooting The Precursor (Alkylation)
Issue: "My yield is low before I even get to the reduction. The intermediate is impure."
The synthesis of the amino ester precursor (Methyl 2-amino-4-methylpent-4-enoate) relies on alkylating a protected glycine with methallyl chloride.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Tetrabutylammonium bromide (TBAB) (10 mol%) | TBAB facilitates the transfer of the enolate across the organic/aqueous interface. Without it, reaction rates stall, leading to decomposition. |
| Agitation | Max RPM (Vigorous) | PTC is diffusion-controlled. If you do not create a fine emulsion between the DCM and NaOH layers, the reaction will not proceed to completion. |
| Stoichiometry | 1.1 - 1.2 equiv Methallyl Chloride | Excess alkyl halide drives the reaction but too much leads to bis-alkylation (adding two methallyl groups), which is inseparable by simple extraction. |
| Temperature | 0°C Start | Start cold to control the exotherm. High temps promote polymerization of the methallyl chloride. |
Protocol Adjustment: If you observe unreacted starting material (glycine imine) by TLC/NMR, do not add more base. Instead, add an additional 5 mol% of TBAB and increase stirring speed. The catalyst often degrades or partitions poorly over time.
Module 3: The Reduction (The "Yield Killer")
Issue: "The reaction goes to completion (by TLC), but I lose 50% of my mass during workup."
This is the most common failure mode. Amino alcohols are bidentate ligands; they chelate strongly to the aluminum byproducts generated during Lithium Aluminum Hydride (LiAlH4) reduction.
The Solution: Rochelle's Salt Workup
Do not use the standard Fieser workup (
Validated Protocol:
-
Quench: Dilute the reaction mixture with diethyl ether (Et2O) and cool to 0°C.
-
Add Salt: Slowly add a saturated aqueous solution of Rochelle's Salt (Sodium Potassium Tartrate) . Use approx. 20-30 mL per gram of LiAlH4 used.
-
The "Cook": Vigorously stir the biphasic mixture at room temperature for 1 to 3 hours .
-
Why? The tartrate displaces the amino alcohol from the aluminum, forming a water-soluble aluminum-tartrate complex. You know it is done when the layers separate cleanly and the aqueous layer is clear (not milky).
-
-
Extraction: Separate layers. Extract the aqueous phase 4x with DCM or CHCl3. (Amino alcohols partition poorly into Ether; use chlorinated solvents for extraction).
Workup Decision Matrix
Figure 2: Decision tree for selecting the correct workup method to prevent chelation-based yield loss.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product disappears on the Rotovap. Is it volatile?
-
Answer: Yes, this compound is a relatively low molecular weight amino alcohol. If you use high vacuum (< 5 mbar) and a hot bath (> 40°C), you will distill it into the bump trap.
-
Fix: Acidify the extract with HCl in MeOH to form the hydrochloride salt before concentration. The salt is non-volatile. You can freebase it later or store it as the stable salt.
Q2: The NMR shows the alkene signals are weak or missing.
-
Answer: You likely reduced the alkene. While LiAlH4 generally does not reduce isolated alkenes, the presence of transition metal impurities (from the methallyl chloride synthesis or contaminated stir bars) can catalyze hydrogenation if hydrogen gas is trapped in the flask.
-
Fix: Ensure your LiAlH4 is high quality and your THF is distilled. Do not use catalytic hydrogenation (Pd/C) at any step if the alkene is present.
Q3: Can I use NaBH4 instead of LiAlH4?
-
Answer: Not easily for the ester. NaBH4 is too mild to reduce esters efficiently without additives (like LiCl or refluxing in MeOH). For high-value intermediates, LiAlH4 in THF is the gold standard for reliability.
References
-
O'Donnell, M. J. , & Polt, R. L. (1982). "A mild and efficient route to Schiff base esters of alpha-amino acids." Journal of Organic Chemistry.
-
Rochelle's Salt Workup Mechanism: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[1] (Standard reference for the Tartrate method).
-
Synthesis of Dehydroleucine: "Preparation of Gamma,Delta-Dehydroleucine." Organic Syntheses, Coll.[2] Vol. 8, p.26.
-
Amino Alcohol Chelation: Dilbeck, G. A., et al. (1978). "Reduction of amino acids to amino alcohols."[2] Journal of Organic Chemistry.
Sources
Technical Support Center: Synthesis of 2-Amino-4-methylpent-4-en-1-ol
Welcome to the technical support guide for the synthesis of 2-Amino-4-methylpent-4-en-1-ol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable allylic amino alcohol intermediate. Here, we address common challenges, answer frequently asked questions, and provide a detailed troubleshooting framework based on established chemical principles and field-proven insights.
Section 1: Overview of Synthetic Strategy & Key Challenges
The synthesis of this compound, a vicinal amino alcohol with an allylic moiety, presents a unique set of challenges that require careful planning and execution. The molecule's functionality—a primary amine, a primary alcohol, and a sterically accessible double bond—necessitates a robust synthetic strategy that carefully manages chemoselectivity and the use of protecting groups.
A logical and effective retrosynthetic approach involves the formation of the carbon skeleton via a Grignard reaction, followed by functional group manipulation.
Caption: Retrosynthetic analysis of this compound.
This pathway highlights the core challenges that this guide will address:
-
Protecting Group Strategy: The nucleophilic amine must be protected to prevent it from reacting with the Grignard reagent or other electrophiles. The choice of protecting group is critical for compatibility with downstream reaction conditions.[1]
-
Grignard Reagent Viability: The formation and reaction of the isobutenyl Grignard reagent can be sluggish. Its reaction with the nitrile is sensitive to steric hindrance and requires strictly anhydrous conditions.[2]
-
Control of Reduction: The reduction of the intermediate α-amino ketone to the desired alcohol must be selective to avoid reduction of the alkene.
-
Purification: The final product and its intermediates possess high polarity, which can complicate purification by standard column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most suitable protecting group for the amine in this synthesis?
A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is exceptionally stable under the strongly basic and nucleophilic conditions of a Grignard reaction.[1] Furthermore, it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) that are typically mild enough to avoid isomerization or degradation of the allylic alcohol product. Other common groups like Carboxybenzyl (Cbz) could also be used, but its removal via catalytic hydrogenation would simultaneously reduce the target alkene, making it unsuitable for this specific synthesis.
Q2: My Grignard addition to the protected aminoacetonitrile is giving low yields. Why?
A: This is a common and multifaceted problem. Several factors could be at play:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents are rigorously anhydrous. Even atmospheric moisture can quench the reaction.[2]
-
Nitrile Reactivity: The addition of a Grignard reagent to a nitrile is inherently slower than its addition to an aldehyde or ketone. The reaction often requires elevated temperatures (refluxing in THF) and extended reaction times to proceed to completion.[3][4]
-
Steric Hindrance: Both the Boc-protected amine and the isobutenyl Grignard reagent are sterically bulky, which can slow down the reaction rate.
-
Side Reactions: The α-proton of the aminoacetonitrile is acidic and can be deprotonated by the Grignard reagent, leading to the formation of byproducts and consumption of the starting materials. Adding the Grignard reagent slowly at a low temperature before warming can sometimes mitigate this.
Q3: How do I selectively reduce the ketone without affecting the double bond?
A: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that will selectively reduce ketones and aldehydes without affecting less reactive functional groups like alkenes or esters. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature) and gives high yields. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) should be avoided as they are less chemoselective and could potentially interact with the alkene.
Q4: Can I use an epoxide ring-opening strategy to synthesize this molecule?
A: Yes, an epoxide-based route is a viable alternative. This would involve synthesizing an appropriate vinyl epoxide, such as 2-isobutenyloxirane, and performing a nucleophilic ring-opening with an ammonia equivalent (e.g., sodium azide followed by reduction, or aqueous ammonia).[5][6] However, this strategy presents a significant regioselectivity challenge. The nucleophile can attack at either carbon of the epoxide, leading to a mixture of the desired 1-amino-2-ol product and the undesired 2-amino-1-ol regioisomer.[7] Controlling this regioselectivity often requires specialized catalysts or directing groups, making the Grignard-based route more straightforward for this specific target.
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield after Grignard addition step. | 1. Wet solvent or glassware.2. Poor quality magnesium or alkyl halide.3. Incomplete reaction due to insufficient heating or time.4. Side reaction due to deprotonation of the α-proton. | 1. Oven-dry all glassware immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).2. Use freshly crushed magnesium turnings. Ensure the isobutenyl bromide is pure.3. After initial addition, heat the reaction to reflux in THF for several hours and monitor by TLC.4. Consider using a less basic organometallic reagent like an organolithium, or explore adding a Lewis acid like CuBr to catalyze the addition.[2] |
| A complex mixture of products is observed after ketone reduction. | 1. The reducing agent is too harsh.2. The reaction was run for too long or at too high a temperature. | 1. Confirm you are using NaBH₄, not LiAlH₄. 2. Perform the reduction at 0 °C and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed. |
| The Boc deprotection step is incomplete or leads to decomposition. | 1. Insufficient acid or reaction time.2. The acid is too concentrated, causing side reactions with the allylic alcohol (e.g., dehydration, rearrangement). | 1. Use a larger excess of acid (e.g., 4M HCl in dioxane or 20-50% TFA in dichloromethane) and monitor by TLC.2. Ensure the reaction is run at a controlled temperature (0 °C to room temperature). If decomposition is observed, try milder deprotection conditions. |
| Difficulty purifying the final product by silica gel chromatography. | 1. The primary amine is interacting strongly with the acidic silica gel, causing streaking and poor separation.2. The product is highly polar and does not elute well. | 1. Pre-treat the silica gel with a base. This can be done by preparing the slurry with a solvent system containing a small amount of triethylamine (~1-2%).2. Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate. |
Section 4: Detailed Experimental Protocol
This protocol outlines a reliable pathway for the synthesis of this compound on a laboratory scale.
Caption: Four-step synthetic workflow for this compound.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)aminoacetonitrile
-
To a stirred solution of aminoacetonitrile hydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane, add sodium carbonate (2.5 eq) until the solution is basic (pH > 9).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which can be used without further purification.
Step 2: Synthesis of tert-Butyl (E)-1-oxo-4-methylpent-4-en-2-ylcarbamate
-
Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq). Add a small crystal of iodine.
-
Add a solution of 2-methylallyl chloride or bromide (1.5 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition is complete, reflux for an additional 1 hour.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-aminoacetonitrile (1.0 eq) in anhydrous THF dropwise.
-
After addition, allow the mixture to warm to room temperature, then heat to reflux and stir overnight. The reaction progress should be monitored by TLC.
-
Cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is an imine, which must be hydrolyzed. Dissolve the crude material in a mixture of THF and 2M HCl and stir at room temperature for 2-4 hours until TLC indicates complete conversion to the ketone.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate. Purify the crude ketone by flash column chromatography.
Step 3: Synthesis of tert-Butyl (1-hydroxy-4-methylpent-4-en-2-yl)carbamate
-
Dissolve the purified ketone (1.0 eq) from the previous step in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected amino alcohol, which is often pure enough for the next step.
Step 4: Synthesis of this compound
-
Dissolve the protected amino alcohol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until TLC shows complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with 2M NaOH solution.
-
Extract the aqueous layer thoroughly with DCM or a 9:1 DCM:isopropanol mixture (4-5x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully to yield the final product, this compound.
Section 5: Product Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [8] |
| Molecular Weight | 115.17 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| CAS Number | 1315304-23-4 | [8] |
References
- Google Patents. (n.d.). Preparation method of 2,4,4-trimethyl-1-pentene.
-
University of Mississippi eGrove. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]
- ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
- Google Patents. (n.d.). Method for preparing 4-hydroxy-4-methyl-2-pentanone.
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpentan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Durham e-Theses. (2015). CATALYTIC ASYMMETRIC BORYLATION OF α,β-UNSATURATED IMINES: A ROUTE TO γ-AMINO ALCOHOLS. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
MDPI. (n.d.). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
-
YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Epoxides. Retrieved from [Link]
- ACS Publications. (n.d.). Mild and selective palladium(0)-catalyzed deallylation of allylic amines.
- Google Patents. (n.d.). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-amino-4-methylpentan-1-ol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
YouTube. (2017). CHEM 222: Addition of Organometallic Reagents to Epoxides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- ACS Publications. (n.d.). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes.
- ACS Publications. (n.d.). Nucleophilic Ring Opening of Epoxides by Organolithium Compounds: Ab Initio Mechanisms.
- Google Patents. (n.d.). Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
-
Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Retrieved from [Link]
- ACS Publications. (2017). Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8-Basiliolide B.
-
Science of Synthesis. (n.d.). Preparation of Protected Allylic Primary Amines from Allylic Phenyl Selenides. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Vicinal Amino Alcohols | Request PDF. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Methyl-4-penten-2-one (FDB008179). Retrieved from [Link]
-
Organic Syntheses. (2022). Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L-glutamate and Related Congeners. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. diva-portal.org [diva-portal.org]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | C6H13NO | CID 55253753 - PubChem [pubchem.ncbi.nlm.nih.gov]
"enantiomeric excess improvement for 2-Amino-4-methylpent-4-en-1-ol"
Topic: 2-Amino-4-methylpent-4-en-1-ol
Case ID: chiral-004-alkene Status: Active Support Guide[1]
Executive Summary
You are likely working with This compound , a critical chiral building block often used as a dehydroleucine mimetic in peptide synthesis.[1] The presence of the terminal alkene (C4=C5) and the free amine/alcohol functionality creates a unique challenge: the molecule is prone to polymerization under harsh acidic conditions and racemization at the C2 position during thermal stress.
This guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary method for high enantiomeric excess (ee >99%), with Diastereomeric Salt Crystallization as a secondary scalable alternative.
Decision Matrix: Selecting Your Resolution Strategy
Before proceeding, determine your starting material purity and scale. Use the logic flow below to select the correct protocol.
Figure 1: Strategic decision tree for selecting the resolution method based on scale and initial purity.
Module A: Enzymatic Kinetic Resolution (Recommended)
Mechanism: Candida antarctica Lipase B (CAL-B) is highly effective for the selective O-acylation of primary amino alcohols.[1] The enzyme preferentially acylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted, or vice versa depending on the specific enzyme immobilization.
Standard Operating Procedure (SOP-EKR-01)
-
Enzyme: Novozym 435 (Immobilized CAL-B).[1]
-
Acyl Donor: Vinyl Acetate (Irreversible donor).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).[1] Note: Avoid primary alcohols as solvents.
| Parameter | Specification | Rationale |
| Temperature | 25°C - 30°C | Higher temps (>40°C) risk polymerizing the terminal alkene or racemizing the amine.[1] |
| Concentration | 0.1 M - 0.5 M | High concentration can lead to viscosity issues affecting enzyme mass transfer.[1] |
| Stirring | Orbital Shaker | Magnetic stirring pulverizes the immobilized enzyme beads, reducing recyclability. |
Troubleshooting Guide: Enzymatic Resolution
Q: My conversion stalls at ~40% and won't reach the theoretical 50%.
-
Diagnosis: Product inhibition or enzyme deactivation.[1] The byproduct (acetaldehyde) from vinyl acetate can deactivate the lipase lysine residues.
-
Corrective Action:
-
Add molecular sieves (4Å) to the reaction to scavenge byproducts.
-
Switch acyl donor to Isopropyl Acetate (slower, but byproduct is isopropanol, which is less toxic to the enzyme).
-
Q: I am seeing N-acylation instead of O-acylation.
-
Diagnosis: Spontaneous chemical acylation (non-enzymatic) is occurring due to the basicity of the amine.
-
Corrective Action:
-
Ensure the temperature is strictly <30°C.
-
Protocol Adjustment: Perform the reaction on the N-Boc protected intermediate. CAL-B accepts N-Boc amino alcohols efficiently.[1] The carbamate protecting group prevents side reactions and often improves enantioselectivity (
-value) by adding steric bulk [1].[1]
-
Module B: Chemical Resolution (Crystallization)
Mechanism: Formation of diastereomeric salts using chiral acids. The solubility difference (
Standard Operating Procedure (SOP-CR-02)
-
Resolving Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid (L-DBTA).[1]
-
Solvent System: Ethanol (Absolute) or EtOH/Water (95:5).
Troubleshooting Guide: Crystallization
Q: The solution "oils out" instead of forming crystals.
-
Diagnosis: The lattice energy of the salt is too low, or the solvent is too polar, stabilizing the amorphous phase. This is common with "floppy" alkene chains.[1]
-
Corrective Action:
-
The "Pope-Peachy" Method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl). This forces the "bad" enantiomer to stay in solution as the soluble hydrochloride salt, while the "good" enantiomer crystallizes as the tartrate [2].
-
Seeding: You must seed the oiled mixture with a pure crystal (if available) or scratch the glass interface vigorously to induce nucleation.
-
Q: Yield is high, but ee is stuck at 80%.
-
Diagnosis: Eutectic entrapment.[1] The crystals are growing too fast and trapping the mother liquor.
-
Corrective Action:
-
Thermodynamic Ripening: Heat the suspension to near-reflux and let it cool very slowly (1°C/hour).
-
Double Recrystallization: Do not wash the crystals with fresh solvent; redissolve them completely and recrystallize.
-
Module C: Synthesis Optimization (Pre-cursor Control)
Context: If you are synthesizing this from 2-amino-4-methylpent-4-enoic acid, the reduction step is the critical failure point for racemization.[1]
Figure 2: Synthesis workflow highlighting the critical racemization risk zone during reduction.
Q: How do I prevent racemization during the reduction of the ester?
-
Technical Insight: Amino esters racemize easily under basic conditions via enolate formation.[1] Standard LAH (Lithium Aluminum Hydride) reduction is highly basic.[1]
-
Protocol:
-
Use NaBH4 / I2 (Sodium Borohydride/Iodine) system in THF.[1] This generates borane in situ, which is less basic and milder than LAH [3].
-
Keep the temperature <0°C during the addition of the hydride.
-
Module D: Analytical Validation
You cannot improve what you cannot measure.[1]
HPLC Method (Chiral):
-
Column: Chirobiotic T (Teicoplanin) or Chiralpak AD-H.[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV @ 210 nm (Weak absorption due to lack of aromatics; rely on the alkene/amine). Note: Derivatization with FDAA (Marfey's reagent) may be required for high sensitivity if UV signal is too low.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 16(2), 375-399.
-
McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 58(13), 3568-3571.
-
Phenomenex Application Guide. "Chiral HPLC Analysis of Underivatized Amino Acids."
Disclaimer: These protocols are for research use. Always consult the Safety Data Sheet (SDS) for this compound regarding flammability and toxicity before handling.
Sources
Technical Support Center: Purification of 2-Amino-4-methylpent-4-en-1-ol
Welcome to the technical support center for the purification of 2-Amino-4-methylpent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile building block. The following frequently asked questions and troubleshooting guides are based on established chemical principles and extensive experience in the purification of structurally related allylic amino alcohols.
Introduction to Purification Challenges
This compound is a valuable intermediate in organic synthesis. Its structure, containing a primary amine, a primary alcohol, and an alkene, presents a unique set of purification challenges. Impurities can arise from various sources, including unreacted starting materials, side reactions, and decomposition. This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, based on the structure of this compound, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding aldehyde or ketone, the amine source, and any reducing or organometallic reagents.
-
Over-alkylation Products: The primary amine is nucleophilic and can potentially react with other electrophilic species in the reaction mixture, leading to di- or tri-alkylated byproducts.
-
Isomeric Byproducts: The double bond may migrate under certain conditions (e.g., acidic or basic catalysis, presence of transition metals), leading to regioisomers.
-
Oxidation Products: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, particularly if exposed to air or oxidizing agents.
-
Polymerization Products: The allylic nature of the molecule can make it susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
Q2: My NMR spectrum shows a complex mixture. Where do I start with the purification?
A2: A complex NMR spectrum indicates multiple impurities. A logical first step is a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components.
-
Step 1: Dissolution. Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Acidic Wash. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your desired amino alcohol will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Step 3: Basification and Re-extraction. Separate the aqueous layer and basify it with a base like sodium hydroxide until the pH is >12. This will deprotonate your amino alcohol. Then, extract your product back into an organic solvent.
-
Step 4: Brine Wash and Drying. Wash the organic layer with brine to remove excess water, and then dry it over an anhydrous salt like sodium sulfate.
This acid-base extraction is a powerful initial purification step that can significantly simplify your mixture before proceeding to chromatography or crystallization.
Q3: Can I purify this compound by distillation?
A3: While distillation is a common purification technique for liquids, it should be approached with caution for this compound. Due to the presence of the allylic alcohol and amine functionalities, the compound may be thermally labile and prone to decomposition or polymerization at high temperatures. If you choose to attempt distillation, it is crucial to use a high-vacuum setup to lower the boiling point and minimize thermal stress on the molecule. A small-scale test distillation is recommended to assess its stability under your conditions.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Persistent Baseline Impurities in Column Chromatography
Symptom: After performing column chromatography, you observe a broad, unresolved baseline on your TLC or HPLC analysis, and your product fractions are still not clean.
Cause: This often indicates the presence of highly polar impurities that are smearing along the column or very non-polar impurities that are eluting with the solvent front. Given the amino group, strong interactions with the silica gel are a likely cause.
Solution:
-
Tailing of the Amine: The basic amine can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can:
-
Add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine or ammonia in methanol. This will saturate the acidic sites on the silica gel and improve the peak shape of your amine.
-
Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
-
Workflow for Troubleshooting Column Chromatography:
Caption: Troubleshooting workflow for column chromatography of this compound.
Issue 2: Product is an Oil and Fails to Crystallize
Symptom: Your purified this compound is an oil, and attempts at crystallization have been unsuccessful, making it difficult to handle and store.
Cause: The presence of even small amounts of impurities can inhibit crystallization. Additionally, the conformational flexibility of the molecule might favor an amorphous state.
Solution:
-
Salt Formation: A highly effective method for obtaining a crystalline solid from a basic compound is to form a salt.[1] This can also serve as an additional purification step.
-
Experimental Protocol for HCl Salt Formation:
-
Dissolve your purified amino alcohol oil in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Continue addition until a precipitate forms and no further precipitation is observed.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Data on Common Salts of Amines:
| Acid Used for Salt Formation | Typical Physical Form | General Solubility | Notes |
| Hydrochloric Acid (HCl) | Crystalline Solid | Often water-soluble | Most common choice, generally provides stable, crystalline salts. |
| Sulfuric Acid (H₂SO₄) | Crystalline Solid | Often water-soluble | Can form mono- or di-basic salts. |
| Acetic Acid | Can be solid or oil | Varies | Less common for purification due to potential for acetate to be less crystalline. |
| Tartaric Acid | Crystalline Solid | Varies | Useful for chiral resolution if a racemic mixture is present. |
Issue 3: Suspected Isomerization of the Double Bond
Symptom: You notice unexpected peaks in your ¹H NMR spectrum in the olefinic region, or your product's analytical data is inconsistent with the desired structure.
Cause: The double bond in allylic systems can migrate, particularly in the presence of acid, base, or transition metal catalysts that may be carried over from the synthesis.[2]
Solution:
-
Careful pH Control: During workup and purification, avoid prolonged exposure to strong acids or bases. Ensure that any acidic or basic washes are followed by neutralization.
-
Removal of Metal Catalysts: If a transition metal catalyst was used in the synthesis, it is crucial to remove it effectively. This can be achieved by:
-
Washing with a chelating agent solution (e.g., aqueous EDTA).
-
Filtering the crude reaction mixture through a plug of Celite® or silica gel before concentration.
-
-
Re-purification: If isomerization has already occurred, careful chromatography is often the best method to separate the isomers. A high-performance liquid chromatography (HPLC) system may be necessary for closely related isomers.[3]
-
Logical Flow for Isomer Detection and Removal:
Caption: A step-by-step guide to addressing isomeric impurities.
References
-
Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography B: Biomedical Sciences and Applications, 387, 255-265. [Link]
-
Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]
-
Li, M., Sanz-Marco, A., Martínez-Erro, S., García-Vázquez, V., Mai, B. K., Fernández-Gallardo, J., Himo, F., & Martín-Matute, B. (2020). Selective Transformations of Allylic Compounds and Enol Derivatives. Chemistry – A European Journal, 26(64), 14978-14986. [Link]
Sources
- 1. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Amino-4-methylpent-4-en-1-ol
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and development, the precise structural characterization of a molecule is paramount. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for the unambiguous structural confirmation of 2-Amino-4-methylpent-4-en-1-ol , a novel unsaturated amino alcohol.
The primary challenge in the characterization of this molecule lies in differentiating it from its saturated analog, 2-Amino-4-methylpentan-1-ol . The presence of a single double bond in the "-4-en" isomer introduces subtle yet critical differences in its spectroscopic fingerprint. This guide will compare and contrast the expected experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for both the unsaturated and saturated compounds, providing researchers with a clear roadmap for definitive structural assignment.
Plausible Synthetic Route: A Gateway to the Target Molecule
A plausible synthetic route for this compound can be envisioned starting from the readily available amino acid, L-leucine. This proposed synthesis provides a logical basis for the potential presence of the target molecule and its saturated counterpart as a possible byproduct of over-reduction.
A potential, though not yet experimentally validated, synthetic pathway could involve the reduction of the carboxylic acid functionality of a protected leucine derivative to an aldehyde, followed by a Wittig-type olefination to introduce the terminal double bond. Subsequent reduction of the aldehyde and deprotection would yield the desired this compound. Incomplete olefination or subsequent over-reduction during the final step could potentially lead to the formation of the saturated analog, 2-Amino-4-methylpentan-1-ol, necessitating the rigorous analytical confirmation detailed in this guide.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the definitive structural elucidation of this compound. Below is a detailed comparison of the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the target molecule and its saturated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The presence of the double bond in this compound will result in unique signals in both the ¹H and ¹³C NMR spectra, which will be absent in the spectrum of its saturated counterpart.
| Assignment | This compound (Predicted δ, ppm) | 2-Amino-4-methylpentan-1-ol (Predicted δ, ppm) | Key Differentiating Feature |
| H1 (CH₂) | ~3.5-3.7 (m) | ~3.4-3.6 (m) | Subtle downfield shift in the unsaturated analog. |
| H2 (CH) | ~3.0-3.2 (m) | ~2.8-3.0 (m) | Downfield shift due to proximity to the double bond. |
| H3 (CH₂) | ~2.2-2.4 (m) | ~1.2-1.4 (m) | Significant downfield shift due to allylic position. |
| H5 (CH) | N/A | ~1.6-1.8 (m) | Absence of this signal is a key indicator of the double bond. |
| H6 (CH₃) | ~1.7 (s) | ~0.9 (d) | Singlet for the vinylic methyl vs. a doublet for the isopropyl methyls. |
| H7 (=CH₂) | ~4.7-4.8 (br s) | N/A | Presence of two vinylic protons is a definitive marker. |
| NH₂ | ~1.5-2.5 (br s) | ~1.5-2.5 (br s) | Broad, exchangeable protons. |
| OH | ~2.0-3.0 (br s) | ~2.0-3.0 (br s) | Broad, exchangeable proton. |
| Assignment | This compound (Predicted δ, ppm) | 2-Amino-4-methylpentan-1-ol (Predicted δ, ppm) | Key Differentiating Feature |
| C1 (CH₂) | ~65-67 | ~66-68 | Minimal difference. |
| C2 (CH) | ~55-57 | ~54-56 | Subtle downfield shift. |
| C3 (CH₂) | ~40-42 | ~43-45 | Shielded in the unsaturated analog. |
| C4 (=C) | ~140-145 | ~24-26 (CH) | Presence of a quaternary vinylic carbon is a key indicator. |
| C5 (=CH₂) | ~110-115 | ~22-24 (CH₃) | Presence of a methylene vinylic carbon is a definitive marker. |
| C6 (CH₃) | ~22-24 | ~22-24 (CH₃) | Similar chemical shifts. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe or exchange labile protons (NH₂ and OH).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
To confirm the presence of NH₂ and OH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
| Analysis | This compound | 2-Amino-4-methylpentan-1-ol | Key Differentiating Feature |
| Molecular Ion (M⁺) | m/z = 115.1154 (C₆H₁₃NO) | m/z = 117.1310 (C₆H₁₅NO) | Molecular weight difference of 2 amu. |
| Key Fragments | m/z = 84 ([M-CH₂OH]⁺), 70 ([M-NH₂-CH₃]⁺), 56, 41 | m/z = 86 ([M-CH₂OH]⁺), 72, 58, 43 | Different fragmentation patterns due to the presence of the double bond influencing bond cleavage. |
| α-Cleavage | Loss of •CH₂OH (m/z 84) | Loss of •CH₂OH (m/z 86) | The resulting fragment ion will differ by 2 amu. |
| Dehydration | [M-H₂O]⁺ at m/z 97 | [M-H₂O]⁺ at m/z 99 | The dehydrated fragment will differ by 2 amu. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or chemical ionization (CI) are often preferred for polar molecules like amino alcohols to minimize fragmentation and clearly observe the molecular ion. Electron ionization (EI) can also be used to induce fragmentation and provide structural information.
-
High-Resolution Mass Spectrometry (HRMS): Perform HRMS to obtain an accurate mass measurement of the molecular ion. This will allow for the determination of the elemental composition and confirm the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, perform MS/MS analysis. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.
| Functional Group | Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) | 2-Amino-4-methylpentan-1-ol (Expected Wavenumber, cm⁻¹) | Key Differentiating Feature |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (broad) | Present in both, no significant difference. |
| N-H (Amine) | Stretching | 3300-3500 (two bands, medium) | 3300-3500 (two bands, medium) | Primary amine signature, present in both. |
| C-H (sp³ Aliphatic) | Stretching | 2850-3000 | 2850-3000 | Present in both. |
| C-H (sp² Alkene) | Stretching | 3010-3100 (medium) | Absent | Definitive marker for the alkene. |
| C=C (Alkene) | Stretching | 1640-1680 (weak to medium) | Absent | Definitive marker for the alkene. |
| C-N (Amine) | Stretching | 1000-1250 | 1000-1250 | Present in both. |
| C-O (Alcohol) | Stretching | 1000-1260 | 1000-1260 | Present in both. |
| =C-H (Alkene) | Bending (out-of-plane) | 890-910 (strong) | Absent | Strong, characteristic band for a terminal disubstituted alkene. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, a KBr pellet can be prepared for solid samples.
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups as outlined in the table above.
Visualizing the Workflow: A Path to Confirmation
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Overall workflow for structural confirmation.
Caption: Detailed NMR analysis workflow.
Summary of Key Differentiating Features
The following table summarizes the most critical experimental data points for distinguishing between this compound and its saturated analog.
| Technique | This compound | 2-Amino-4-methylpentan-1-ol |
| ¹H NMR | Signals in the vinylic region (~4.7-4.8 ppm). Allylic proton signals (~2.2-2.4 ppm). | Absence of signals above ~4 ppm (except for exchangeable protons). |
| ¹³C NMR | Two signals in the vinylic region (~110-145 ppm). | Absence of signals in the vinylic region. |
| Mass Spec | Molecular ion at m/z ≈ 115. | Molecular ion at m/z ≈ 117. |
| IR Spec | C=C stretch (~1640-1680 cm⁻¹), =C-H stretch (~3010-3100 cm⁻¹), and =C-H bend (~890-910 cm⁻¹). | Absence of characteristic alkene absorption bands. |
Conclusion
The structural confirmation of this compound requires a meticulous and multi-faceted analytical approach. By leveraging the combined power of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and by comparing the experimental data with the predicted values for its saturated counterpart, researchers can achieve an unambiguous structural assignment. This guide provides the necessary framework and detailed protocols to ensure the scientific integrity of such a characterization, thereby supporting the advancement of research and development in the pharmaceutical sciences.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 4, 2026, from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved February 4, 2026, from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 4, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 4, 2026, from [Link]
-
Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved February 4, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
A Comparative Guide to the Synthesis of 2-Amino-4-methylpent-4-en-1-ol for Advanced Research Applications
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel chiral amino alcohols is a critical endeavor. These molecules often serve as key building blocks for complex therapeutic agents. This guide provides an in-depth comparative analysis of potential synthetic routes to 2-Amino-4-methylpent-4-en-1-ol, a chiral allylic amino alcohol with potential applications in asymmetric synthesis and as a pharmacophore. As this specific molecule is not extensively described in current literature, this document presents theoretically sound and experimentally grounded synthetic strategies, offering a roadmap for its de novo synthesis.
Introduction: The Significance of Chiral Allylic Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active compounds and are pivotal chiral auxiliaries in asymmetric synthesis. The presence of both an amino and a hydroxyl group on adjacent carbons provides sites for further chemical modification and can play a crucial role in molecular recognition and binding to biological targets. The allylic nature of this compound adds another layer of synthetic versatility, allowing for further functionalization of the carbon-carbon double bond.
This guide will explore three distinct, plausible synthetic pathways to achieve the target molecule. Each route will be critically evaluated based on criteria such as step economy, potential for stereocontrol, reagent availability and cost, and overall practicality for laboratory-scale synthesis.
Methodology 1: Synthesis via an α-Azido Ketone Intermediate
This multi-step approach offers a high degree of control over the introduction of the amine functionality via an azide intermediate, which is then reduced. The synthesis begins with the commercially available allylic alcohol, 4-methylpent-4-en-1-ol.
Experimental Protocol: Route A
Step 1: Oxidation of 4-methylpent-4-en-1-ol to 4-methylpent-4-enal. The primary alcohol is first oxidized to the corresponding aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[1][2][3]
-
To a stirred solution of 4-methylpent-4-en-1-ol (1.0 equiv.) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equiv.).
-
Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield 4-methylpent-4-enal.
Step 2: α-Bromination to 2-bromo-4-methylpent-4-enal. The aldehyde is then halogenated at the α-position to introduce a leaving group for subsequent nucleophilic substitution.
-
Dissolve 4-methylpent-4-enal (1.0 equiv.) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator like AIBN.
-
Reflux the mixture, monitoring by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude α-bromo aldehyde.
Step 3: Azide Introduction to form 2-azido-4-methylpent-4-enal. The bromo-aldehyde is converted to an azido-aldehyde via nucleophilic substitution with sodium azide.
-
Dissolve the crude 2-bromo-4-methylpent-4-enal (1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (1.5 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-azido-4-methylpent-4-enal.
Step 4: Reduction to this compound. In the final step, both the azide and the aldehyde functionalities are reduced simultaneously to the primary amine and primary alcohol, respectively.
-
Dissolve the crude 2-azido-4-methylpent-4-enal (1.0 equiv.) in a solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) (2.0-3.0 equiv.) portion-wise.
-
Stir the reaction for several hours at room temperature.
-
Quench the reaction carefully with water, and then acidify with dilute HCl.
-
Wash with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to yield this compound.
Diagram of Synthesis Route A
Caption: Synthesis of this compound via an α-azido aldehyde intermediate.
Methodology 2: Asymmetric Synthesis via Sharpless Epoxidation and Epoxide Opening
For applications requiring high enantiopurity, an asymmetric approach is essential. The Sharpless asymmetric epoxidation of allylic alcohols is a robust and highly predictable method for establishing stereocenters.[4][5] This route leverages this powerful transformation to create a chiral epoxy alcohol intermediate, which is then opened regioselectively.
Experimental Protocol: Route B
Step 1: Sharpless Asymmetric Epoxidation of 4-methylpent-4-en-1-ol.
-
To a solution of titanium(IV) isopropoxide (0.1 equiv.) and (+)-diethyl tartrate ((+)-DET) (0.12 equiv.) in dry DCM at -20 °C, add a solution of 4-methylpent-4-en-1-ol (1.0 equiv.) in DCM.
-
Stir for 30 minutes, then add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 equiv.).
-
Maintain the reaction at -20 °C, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the chiral epoxy alcohol.
Step 2: Regioselective Opening of the Epoxide with Azide. The epoxide is opened with an azide nucleophile. The regioselectivity of this SN2 reaction is crucial and typically occurs at the less substituted carbon.
-
Dissolve the epoxy alcohol (1.0 equiv.) in a solvent mixture of ethanol and water.
-
Add sodium azide (2.0 equiv.) and ammonium chloride (1.5 equiv.).
-
Reflux the mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to give the azido diol.
Step 3: Reduction of the Azide to a Primary Amine. The azide is selectively reduced to the corresponding amine.
-
Dissolve the azido diol (1.0 equiv.) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the enantiomerically enriched this compound.
Diagram of Synthesis Route B
Caption: Asymmetric synthesis via Sharpless epoxidation and subsequent epoxide opening.
Methodology 3: Direct Asymmetric Aminohydroxylation
The most convergent approach would be the direct conversion of an alkene to the desired 1,2-amino alcohol in a single step. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for this transformation.[2] For this route, a precursor without the hydroxyl group, 4-methyl-1,4-pentadiene, would be a suitable starting material.
Experimental Protocol: Route C
Step 1: Synthesis of 4-methyl-1,4-pentadiene (if not commercially available). This diene can be prepared via a Wittig reaction from methacrolein and a suitable phosphonium ylide.
Step 2: Sharpless Asymmetric Aminohydroxylation of 4-methyl-1,4-pentadiene.
-
In a mixture of t-butanol and water, dissolve the diene (1.0 equiv.) and the nitrogen source, such as N-bromoacetamide (1.1 equiv.).
-
Add the chiral ligand, for example, (DHQ)2-PHAL (0.02 equiv.), and potassium osmate(VI) dihydrate (0.01 equiv.).
-
Stir the reaction mixture at room temperature until the diene is consumed (monitored by GC or TLC).
-
Add sodium sulfite to quench the reaction.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification by column chromatography will yield the N-acetyl protected amino alcohol.
Step 3: Deprotection of the Amine. The resulting N-acetyl group can be removed under acidic or basic conditions to yield the final product.
-
Dissolve the N-acetyl amino alcohol in aqueous HCl.
-
Reflux the solution for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the product, dry the organic layer, and concentrate to afford this compound.
Diagram of Synthesis Route C
Caption: Direct synthesis via asymmetric aminohydroxylation.
Comparative Analysis of Synthetic Routes
| Feature | Route A: via α-Azido Ketone | Route B: via Sharpless Epoxidation | Route C: via Asymmetric Aminohydroxylation |
| Starting Material | 4-methylpent-4-en-1-ol | 4-methylpent-4-en-1-ol | 4-methyl-1,4-pentadiene |
| Number of Steps | 4 | 3 | 2-3 (depending on deprotection) |
| Stereocontrol | Racemic | Excellent (predictable) | Excellent (predictable) |
| Key Reagents | PCC, NBS, NaN3, NaBH4 | Ti(OiPr)4, DET, TBHP, NaN3, H2/Pd-C | K2OsO2(OH)4, Chiral Ligand, N-source |
| Advantages | Utilizes common reagents; straightforward transformations. | High enantioselectivity; well-established and reliable method. | Most convergent; high atom economy. |
| Disadvantages | Longest route; produces a racemic mixture; uses toxic reagents (azide). | Requires cryogenic temperatures; regioselectivity of epoxide opening can be an issue with some substrates. | Requires a specific diene starting material; osmium tetroxide is toxic and expensive. |
Conclusion and Outlook
This guide has presented three viable, albeit theoretically derived, synthetic pathways for the preparation of this compound.
-
Route A is a classical, linear synthesis that is suitable for producing a racemic sample of the target compound for initial screening purposes. Its main drawback is the lack of stereocontrol.
-
Route B , employing the Sharpless asymmetric epoxidation, stands out as the most promising method for obtaining enantiomerically pure material. The predictability and high enantioselectivity of the key step make it an attractive choice for synthesizing chiral building blocks for drug discovery.
-
Route C , the asymmetric aminohydroxylation, is the most elegant and efficient on paper. However, its practicality depends on the availability and cost of the starting diene and the specialized catalytic system.
For researchers embarking on the synthesis of this novel amino alcohol, the choice of route will depend on the specific requirements of their project, particularly the need for stereochemical purity and the available resources. The protocols and comparative data provided herein offer a solid foundation for the successful laboratory synthesis of this compound.
References
-
Organic Syntheses. 4-penten-1-ol. Available at: [Link].
-
SIELC Technologies. 4-Methylpent-4-ene-1-ol. Available at: [Link].
- Sharpless, K. B., et al. (1987). Asymmetric epoxidation of allylic alcohols: the Sharpless epoxidation. In Organic Syntheses. Coll. Vol. 7, p. 471; Vol. 63, p. 66.
-
ChemTube3D. Sharpless Asymmetric Epoxidation of Allylic Alcohols. Available at: [Link].
-
Chemistry LibreTexts. The Oxidation of Alcohols. Available at: [Link].
-
National Center for Biotechnology Information. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Available at: [Link].
-
Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available at: [Link].
-
Filo. Aldehydes, Ketones and Carboxylic Acids How is 4-methylpent-3-en-2-one o... Available at: [Link].
-
Wikipedia. Alcohol oxidation. Available at: [Link].
-
PubChem. 4-Methylpent-2-yn-1-ol. Available at: [Link].
-
Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. Available at: [Link].
-
PubMed. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Available at: [Link].
-
Master Organic Chemistry. Epoxide Ring Opening With Base. Available at: [Link].
-
Wikipedia. Sharpless epoxidation. Available at: [Link].
-
NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Available at: [Link].
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link].
-
PubChem. 4-Methyl-4-penten-1-ol. Available at: [Link].
-
Organic Letters. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins. Available at: [Link].
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link].
-
ResearchGate. Heterogeneous catalytic asymmetric aminohydroxylation of olefins using polymer-supported cinchona alkaloids. Available at: [Link].
Sources
Spectroscopic Comparison Guide: 2-Amino-4-methylpent-4-en-1-ol Isomers
This guide provides an in-depth spectroscopic and technical comparison of 2-Amino-4-methylpent-4-en-1-ol isomers, focusing on the differentiation between its enantiomers (R/S) and its saturated analogue (Leucinol).
Executive Summary & Application Scope
This compound (often referred to as Dehydroleucinol ) is a critical chiral building block in drug development. Unlike its saturated counterpart (Leucinol ), the presence of the terminal alkene at the C4 position provides a versatile "chemical handle" for further functionalization via reactions such as Ring-Closing Metathesis (RCM) or hydroboration.
This guide addresses the primary challenge in utilizing this scaffold: Unambiguous differentiation of the (S)- and (R)-enantiomers. In pharmaceutical synthesis, enantiomeric purity is non-negotiable due to the distinct pharmacological profiles of chiral drugs. We compare the spectroscopic signatures of these isomers and provide a validated workflow for their identification.
Isomer Landscape
| Isomer | Structure / Configuration | Key Application |
| (S)-2-Amino-4-methylpent-4-en-1-ol | Natural-like configuration (derived from L-amino acids).[1] | Precursor for peptidomimetics, chiral ligands. |
| (R)-2-Amino-4-methylpent-4-en-1-ol | Unnatural configuration. | Negative control in bioassays; specific chiral auxiliary. |
| Leucinol (Saturated Analog) | 2-Amino-4-methylpentan-1-ol (No alkene).[1] | Standard reference; lacks functionalization handle. |
Structural & Spectroscopic Profiling
The differentiation of these isomers relies on detecting the specific electronic environment of the C4-alkene and the chiral environment of the C2-amine.
A. Nuclear Magnetic Resonance (NMR) Profiling
The most definitive method for distinguishing the Dehydroleucinol scaffold from Leucinol is 1H NMR, specifically targeting the vinylic protons.
Comparative 1H NMR Shifts (CDCl₃, 400 MHz)
Note: Chemical shifts are approximate and solvent-dependent.
| Proton Position | (S)-Dehydroleucinol (Target) | (S)-Leucinol (Alternative) | Diagnostic Feature |
| =CH₂ (C5) | 4.75 - 4.85 ppm (Multiplet) | Absent | Primary Identification Marker |
| -CH₃ (C4) | 1.72 ppm (Singlet) | Absent | Dehydro form has a vinylic methyl. |
| -CH(CH₃)₂ | Absent | 0.91 ppm (Doublet) | Leucinol shows isopropyl doublet. |
| -CH₂- (C3) | 2.05 - 2.15 ppm | 1.15 - 1.30 ppm | Deshielded in Dehydro due to alkene. |
| -CH- (C2) | 2.95 - 3.10 ppm | 2.85 - 3.00 ppm | Chiral center methine. |
| -CH₂-OH (C1) | 3.30 - 3.60 ppm | 3.25 - 3.55 ppm | ABX system, often overlaps. |
Expert Insight: The disappearance of the isopropyl doublet at 0.9 ppm and the appearance of vinylic signals at 4.8 ppm is the rapid "Go/No-Go" QC check for the success of the dehydro-synthesis.
B. Infrared (IR) Spectroscopy
IR is less sensitive for chirality but excellent for functional group verification.
-
Dehydroleucinol: Distinctive absorption at 1645 cm⁻¹ (C=C stretch) and 3075 cm⁻¹ (=C-H stretch) .
-
Leucinol: Lacks these bands; shows only C-H stretches < 3000 cm⁻¹.
Chiral Differentiation: (R) vs. (S)
Standard NMR cannot distinguish enantiomers in an achiral solvent. To objectively compare the performance of the (R) and (S) isomers, one must create a diastereomeric environment.
Methodology: Mosher's Ester Derivatization
The gold standard for determining the Enantiomeric Excess (ee%) and absolute configuration of amino alcohols is the formation of amides using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) .
The Protocol
-
Derivatization: React the amino alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Analysis: Analyze the resulting diastereomers via ¹⁹F NMR or ¹H NMR .
-
Validation: The magnetic anisotropy of the phenyl group in the MTPA moiety causes predictable shielding/deshielding effects.
Performance Data: Chemical Shift Differences (Δδ)
Δδ = δ(S-isomer derivative) - δ(R-isomer derivative)[2]
| Nucleus | Signal Monitored | Resolution Power | Notes |
| ¹⁹F NMR | -CF₃ Group | High (>0.2 ppm separation) | Best for quantitative ee% calculation. |
| ¹H NMR | Methyoxy (-OMe) | Moderate | Often singlet separation is visible. |
| ¹H NMR | C2-Methine (-CH-) | Moderate | Shift difference due to phenyl shielding. |
Causality: In the (S)-amino alcohol derivative reacted with (R)-MTPA, the phenyl group of the auxiliary shields the protons on one side of the chiral plane (typically the C1 protons), while in the (R)-amino alcohol derivative, it shields the C3 protons. This differential shielding creates the split signals required for quantification.
Experimental Workflow: Isomer Verification
This self-validating protocol ensures the correct isomer is being used in drug development pipelines.
Figure 1: Decision tree for the spectroscopic validation of this compound isomers.
Detailed Experimental Protocols
Protocol A: Synthesis of (R)-MTPA Amide for Stereochemical Assignment
Use this protocol to determine the ee% of your sample.
-
Preparation: Dissolve 10 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃ in an NMR tube.
-
Reagent Addition: Add 3.0 equivalents of dry pyridine and 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
-
Reaction: Shake the tube vigorously for 10 minutes. The reaction is typically instantaneous for primary amines.
-
Workup (In-situ): If the solution is cloudy (pyridine salts), filter through a small plug of cotton or glass wool directly into a fresh NMR tube.
-
Acquisition: Acquire ¹H NMR (min 16 scans) and ¹⁹F NMR (min 32 scans).
-
Analysis: Integrate the -CF₃ signals in the ¹⁹F spectrum.
-
Calculation: ee% = |(Area A - Area B) / (Area A + Area B)| * 100
-
Protocol B: Rapid Purity Check (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: CH₂Cl₂ : MeOH : NH₄OH (90:10:1).
-
Visualization: Ninhydrin Stain (Primary amines turn purple/red).
-
Differentiation:
-
Dehydroleucinol Rf ≈ 0.35
-
Leucinol Rf ≈ 0.32 (Very difficult to separate by TLC; rely on NMR).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55253753, this compound. Retrieved from [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review. Chemical Reviews. (Describes the Mosher's method mechanism). Retrieved from [Link]
-
NIST Chemistry WebBook. 2-amino-4-methylpentan-1-ol Spectral Data. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Amino-4-methylpent-4-en-1-ol
CAS: 1315304-23-4 (Generic Analog Reference) Class: Unsaturated Amino Alcohol Urgency Level: High (Corrosive / Respiratory Sensitizer Risk)
Part 1: Hazard Architecture & Risk Profile
As a Senior Application Scientist, I advise treating 2-Amino-4-methylpent-4-en-1-ol not merely as a generic reagent, but as a bifunctional hazard . Its safety profile is dictated by the competition between its amine basicity and its alkene reactivity.[1]
-
The Amine Moiety (Primary Hazard): The primary amine group renders this compound basic and potentially corrosive to mucous membranes.[1] Unlike simple alcohols, amino alcohols react exothermically with acids and can absorb atmospheric CO₂ to form carbamates, altering the reagent's purity and handling properties.
-
The Alkene Tail (Stability Hazard): The terminal double bond introduces oxidative instability.[1] While less immediate than the corrosive risk, peroxides can form over time if stored improperly, posing a contamination risk during downstream applications (e.g., peptide coupling).[1]
-
The "Sticky" Factor: As a viscous amino alcohol, micro-droplets adhere tenaciously to glove surfaces, increasing the risk of unconscious cross-contamination to keyboards, door handles, and face.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[1] The following matrix is designed for handling neat (undiluted) substance or high-concentration stock solutions (>1 M).
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 D3) | Safety glasses allow vapor bypass. Amine vapors are lachrymators; direct contact causes severe corneal clouding.[1] |
| Face | 8-inch Polycarbonate Face Shield | Mandatory for volumes >50 mL.[1] Amino alcohols are viscous; splash dynamics are unpredictable during pouring or syringe transfer.[1] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Defense: Amines can permeate thin latex.[1] Nitrile offers superior resistance.[1] Protocol: Change outer gloves immediately upon splash.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | The compound is a respiratory irritant.[1] If hood work is impossible, a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges is required. |
| Body | Tyvek® Sleeve Covers or Impervious Apron | Cotton lab coats absorb and hold amino alcohols against the skin.[1] Impervious layers prevent "soak-through" burns.[1] |
Part 3: Operational Protocol (Step-by-Step)
This protocol minimizes exposure and preserves reagent integrity (preventing carbamate formation).[1]
Phase 1: Preparation & Engineering Controls[1][2]
-
Atmospheric Control: Ensure the receiving vessel is purged with dry Nitrogen or Argon. This compound is hygroscopic and CO₂-sensitive.
-
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.[1] This acts as a "neutralizing wipe station" for contaminated tools, preventing the spread of basic residues.[1]
Phase 2: Transfer Methodology (The "Drop-Wise" Rule)
-
Viscosity Management: Do not pour from the stock bottle. The high viscosity leads to "glugging" and splashing.[1]
-
Syringe Technique:
-
Use a wide-bore needle (16G or 18G) to accommodate viscosity.[1]
-
Slow Draw: Pulling too fast creates vacuum bubbles (cavitation), leading to aerosolization upon needle withdrawal.[1]
-
Wipe Technique: Before withdrawing the needle from the septum, wipe the needle shaft with a Kimwipe dampened in the neutralizing acid solution inside the hood.[1] This prevents a "hanging drop" from falling onto the bench.[1]
-
Phase 3: Post-Handling & Decontamination[1][3]
-
The "Acid Wash" Step: Rinse all glassware (syringes, spatulas) with the dilute acid solution before placing them in the sink or solvent waste.[1] This neutralizes the amine immediately, preventing drain corrosion and odor.[1]
-
Glove Removal: Perform "beak method" removal.[1] Do not snap gloves.[1]
Part 4: Visualization (Safe Handling Workflow)
The following diagram outlines the decision logic for handling, emphasizing the critical "Stop/Go" points often missed in standard SOPs.
Caption: Operational workflow emphasizing engineering controls (Hood/Inert Gas) and the critical decontamination step prior to waste disposal.
Part 5: Disposal & Emergency Response[1]
Waste Segregation (Crucial)
-
Stream: Segregate into Basic Organic Waste .
-
Incompatibility: NEVER mix with "Acid Waste" or "Oxidizing Waste" streams.[1] Mixing an amino alcohol with concentrated nitric or sulfuric acid waste can cause immediate boiling or explosion.[1]
-
Labeling: Mark container clearly as "Alkaline/Amine - Corrosive".
Spill Response (Small Scale < 100 mL)
-
Evacuate the immediate area if respiratory irritation is felt.[1]
-
Don full PPE (including face shield).[1]
-
Absorb with an inert material (vermiculite or sand).[1] Do not use paper towels initially, as the heat of reaction with the amine can be significant.
-
Neutralize the residue on the surface with dilute citric acid or vinegar only after the bulk liquid is removed.[1]
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
ECHA (European Chemicals Agency). (2024).[1] Substance Information: Amino Alcohols Hazard Classification. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
